molecular formula C62H102O32 B117206 F-Raxgg CAS No. 156788-87-3

F-Raxgg

Cat. No.: B117206
CAS No.: 156788-87-3
M. Wt: 1359.5 g/mol
InChI Key: HCDDAJCHPRFUKB-SXQZMISGSA-N
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Description

F-Raxgg is a hypothetical inorganic compound (for illustrative purposes) whose structural and functional properties remain unspecified in the provided evidence. Typically, such compounds are analyzed based on their metal centers, ligand systems, or industrial applications. However, due to the absence of direct data on this compound in the provided materials, this article will outline a framework for comparing it with analogous compounds using generalized guidelines from chemical research methodologies .

Properties

CAS No.

156788-87-3

Molecular Formula

C62H102O32

Molecular Weight

1359.5 g/mol

IUPAC Name

(1R,2S,4S,6R,7S,8R,9S,12S,13S,16R,18S)-16-[(2S,3R,4S,5S,6R)-4-hydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6-methoxy-7,9,13-trimethyl-6-[(3S)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-15-one

InChI

InChI=1S/C62H102O32/c1-22(19-82-54-47(78)44(75)41(72)34(16-63)87-54)9-12-62(81-6)23(2)37-33(94-62)14-28-26-8-7-25-13-32(29(66)15-61(25,5)27(26)10-11-60(28,37)4)86-58-52(92-57-48(79)43(74)38(69)24(3)85-57)49(80)50(36(18-65)89-58)90-59-53(93-56-46(77)40(71)31(68)21-84-56)51(42(73)35(17-64)88-59)91-55-45(76)39(70)30(67)20-83-55/h22-28,30-59,63-65,67-80H,7-21H2,1-6H3/t22-,23-,24-,25-,26+,27-,28-,30+,31-,32+,33-,34+,35+,36+,37-,38-,39-,40-,41+,42+,43+,44-,45+,46+,47+,48+,49-,50+,51-,52+,53+,54+,55-,56-,57-,58+,59-,60-,61-,62+/m0/s1

InChI Key

HCDDAJCHPRFUKB-SXQZMISGSA-N

SMILES

CC1C2C(CC3C2(CCC4C3CCC5C4(CC(=O)C(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(CO9)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)OC1(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)OC

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@@H]5[C@@]4(CC(=O)[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O)O)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O)C)C)O[C@@]1(CC[C@H](C)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)OC

Canonical SMILES

CC1C2C(CC3C2(CCC4C3CCC5C4(CC(=O)C(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(CO9)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)OC1(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)OC

Synonyms

3 beta-hydroxy-22alpha-methoxy-26-O-beta-D-glucopyranosyloxy-5alpha-furostan-2-one-3-O-(O-alpha-L-rhamnopyranosyl-(1-2)-O-(O-alpha-L-arabinopyranosyl-(1-2)-O-(beta-D-xylopyranosyl-(1-3))-beta-D-glucopyranosyl-(1-4))-beta-D-galactopyranoside)
3-hydroxy-22-methoxy-26-glucopyranosyloxy-furostan-2-one-3-O-(O-rhamnopyranosyl-(1-2)-O-(O-arabinopyranosyl-(1-2)-O-(xylopyranosyl-(1-3))-glucopyranosyl-(1-4))galactopyranoside)
F-RAXGG

Origin of Product

United States

Comparison with Similar Compounds

Framework for Comparative Analysis

The comparison of F-Raxgg with similar compounds would follow standardized protocols for chemical research, as outlined in academic guidelines:

  • Structural Similarity : Compare metal-ligand configurations, crystallography, or bonding motifs.
  • Functional Similarity : Evaluate applications (e.g., catalysis, material science) or reactivity profiles.
  • Data Presentation : Use tables and figures to summarize properties like melting points, solubility, or spectroscopic data .

Hypothetical Comparison with Structurally Similar Compounds

Assume this compound is a transition metal complex. Two structurally similar compounds might include:

Compound A (e.g., Ferrocene)
  • Structure : Iron center with cyclopentadienyl ligands.
  • Properties : High thermal stability, redox activity.
  • Applications : Catalysis, sensors.
Compound B (e.g., Zeolitic Imidazolate Framework, ZIF-8)
  • Structure: Zinc nodes with imidazolate linkers.
  • Properties : Microporous, high surface area.
  • Applications : Gas storage, drug delivery.

Table 1: Structural and Functional Comparison

Property This compound (Hypothetical) Compound A (Ferrocene) Compound B (ZIF-8)
Metal Center Unknown Iron Zinc
Ligand Type Unspecified Cyclopentadienyl Imidazolate
Thermal Stability N/A High (>300°C) Moderate (~400°C)
Key Application N/A Catalysis Gas adsorption

(Note: Data for this compound is absent in the evidence; this table is illustrative.)

Hypothetical Comparison with Functionally Similar Compounds

If this compound serves as a catalyst, it might be compared to:

Compound C (e.g., Palladium on Carbon, Pd/C)
  • Function : Hydrogenation catalyst.
  • Efficiency: High turnover frequency (TOF > 1,000 h⁻¹).
Compound D (e.g., Titanium Dioxide, TiO₂)
  • Function : Photocatalyst.
  • Efficiency : UV light-driven reactivity.

Table 2: Functional Efficiency Comparison

Metric This compound (Hypothetical) Compound C (Pd/C) Compound D (TiO₂)
Reaction Rate N/A 95% conversion 70% conversion
Stability N/A Reusable Degrades under UV
Cost N/A High Low

(Note: Metrics are generalized examples.)

Research Findings and Challenges

  • Data Gaps: No empirical data on this compound exists in the provided evidence, limiting direct comparisons.
  • Methodological Insights : Robust comparisons require:
    • Reproducible synthesis protocols (e.g., purity of reagents, instrumentation details) .
    • Standardized testing conditions (e.g., temperature, solvent systems) .
  • Authority of Sources : Reliable comparisons depend on databases like Reaxys or SciFinder for structural and reaction data .

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